4'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde
Description
4'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is a fluorinated biphenyl derivative featuring a 4'-fluoro substituent, a 3-trifluoromethyl group, and a 5-carboxaldehyde functional group. Its molecular formula is C₁₄H₈F₄O, with a molecular weight of approximately 284.18 g/mol. The compound’s structure combines electron-withdrawing groups (fluoro and trifluoromethyl) with a reactive aldehyde moiety, making it valuable in medicinal chemistry and materials science for further derivatization .
Properties
Molecular Formula |
C14H8F4O |
|---|---|
Molecular Weight |
268.21 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H8F4O/c15-13-3-1-10(2-4-13)11-5-9(8-19)6-12(7-11)14(16,17)18/h1-8H |
InChI Key |
ANKGDKAKTRDPFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Potassium Permanganate-Mediated Oxidation
In aqueous H₂SO₄ (1 M), KMnO₄ selectively oxidizes the methyl group to a carbonyl at 70–80°C. Yields reach 76–80%, though over-oxidation to carboxylic acids occurs if temperatures exceed 85°C. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency in biphasic systems.
Catalytic Oxidation with Air
Using cobalt(II) and manganese(II) acetates as co-catalysts, air oxidation in acetic acid/water (4:1) at 150–170°C converts methyl groups to aldehydes with 68–72% yield. This method avoids stoichiometric oxidants but requires careful control of reaction time to prevent decarboxylation.
Deoxyfluorination of Acyl Fluorides
Recent advances utilize deoxyfluorination to install the trifluoromethyl group. Acyl fluorides are treated with FLUOLEAD® and nHF·pyridine under solvent-free conditions.
Reaction Optimization
Using 3 equivalents of FLUOLEAD® and 5 equivalents of nHF·pyridine at 70°C for 24 hours, 4-(trifluoromethyl)biphenyl derivatives are obtained in >99% NMR yield. This method bypasses traditional halogen exchange routes, which often suffer from low selectivity.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 78–82 | High regioselectivity | Requires inert atmosphere |
| KMnO₄ Oxidation | KMnO₄, H₂SO₄ | 76–80 | Cost-effective | Over-oxidation risks |
| Diazotization/Fluorination | NaNO₂, HF/pyridine | 89–93 | Direct fluorine introduction | Multi-step, sensitive intermediates |
| Deoxyfluorination | FLUOLEAD®, nHF·pyridine | >99 | Solvent-free, high efficiency | Specialized reagents required |
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxylic acid.
Reduction: 4’-Fluoro-3-(trifluoromethyl)biphenyl-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics allow it to serve as a precursor for various biologically active molecules. Biphenyl derivatives, including those containing trifluoromethyl groups, are known for their diverse pharmacological activities:
- Anticancer Agents : Research indicates that biphenyl derivatives can exhibit anti-tumor properties. For instance, compounds derived from similar structures have been studied for their efficacy against various cancer cell lines due to their ability to inhibit specific pathways involved in tumor growth .
- Antimicrobial Activity : The incorporation of fluorinated groups often enhances the antimicrobial properties of biphenyl derivatives. Studies have shown that these compounds can be effective against resistant bacterial strains, making them potential candidates for new antibiotic therapies .
Case Study: Anticancer Activity
A study explored the synthesis of biphenyl derivatives, including 4'-fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde, which were tested against human cancer cell lines. The results indicated that certain modifications led to significant cytotoxic effects, suggesting potential applications in cancer therapeutics .
Organic Synthesis
The compound is also utilized as an intermediate in various organic synthesis reactions:
- Suzuki-Miyaura Coupling : This reaction is a powerful method for constructing biaryl compounds. The presence of the fluorine atoms enhances the electrophilicity of the biphenyl structure, facilitating the formation of new carbon-carbon bonds .
- Fluorinated Building Blocks : Due to the increasing importance of fluorinated compounds in pharmaceuticals and agrochemicals, 4'-fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde serves as a critical building block for synthesizing novel fluorinated entities .
Data Table: Applications in Organic Synthesis
Material Science
Fluorinated biphenyls are increasingly used in the development of advanced materials:
- Liquid Crystals : The rigid structure and unique electronic properties make these compounds suitable for applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Their ability to modify the thermal and optical properties of materials is crucial for enhancing device performance .
- Organic Semiconductors : Research has shown that incorporating 4'-fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde into polymer matrices can improve charge transport properties, making them ideal candidates for use in organic photovoltaic devices .
Case Study: OLED Applications
A recent study demonstrated that incorporating fluorinated biphenyls into OLED formulations significantly improved device efficiency and stability compared to non-fluorinated counterparts. This highlights the importance of such compounds in next-generation display technologies .
Mechanism of Action
The mechanism of action of 4’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Functional Group Variations: Aldehyde vs. Carboxylic Acid
Key Example :
- 5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261824-93-4)
- Molecular Formula : C₁₄H₈F₄O₂
- Key Differences :
- The aldehyde group in the target compound (-CHO) is replaced by a carboxylic acid (-COOH) in this analog.
- Substituent positions: The trifluoromethyl group is at the 4' position instead of 3 , and the fluorine is at 5 instead of 4' .
- Implications :
- The carboxylic acid group increases polarity and acidity (pKa ~2-3), enhancing water solubility compared to the aldehyde.
- The aldehyde in the target compound offers reactivity for nucleophilic additions (e.g., forming imines or hydrazones) .
Halogen Substitution Patterns
Key Examples :
1. 3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261930-84-0)
- Molecular Formula : C₁₄H₇Cl₂F₃O₂
- Key Differences :
- Chlorine substituents at 3' and 4' positions instead of fluorine.
- Implications :
- Chlorine’s larger atomic size increases steric hindrance and lipophilicity (logP ~4.5 vs. ~3.8 for fluorine analogs).
- Enhanced metabolic stability in pharmaceutical applications .
4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid (CAS 926234-95-9)
- Molecular Formula : C₁₄H₈ClF₃O₂
- Key Differences :
Substituent Position and Electronic Effects
Key Example :
- [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy (CAS 1261909-66-3)
- Molecular Formula : C₁₄H₁₀ClFO₃
- Key Differences :
- Additional methoxy group at the 2' position.
- Substituents at 4'-chloro and 5-fluoro .
- Implications :
- The methoxy group (-OCH₃) introduces electron-donating effects, counterbalancing electron-withdrawing halogens.
- Alters π-conjugation and redox properties compared to the target compound .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethyl groups in its structure enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of 4'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is C14H10F4O, with a molecular weight of 284.23 g/mol. Its structure features a biphenyl backbone with a carboxaldehyde functional group, which is critical for its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H10F4O |
| Molecular Weight | 284.23 g/mol |
| IUPAC Name | 4'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde |
| Melting Point | Not available |
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl and fluorine substituents often exhibit significant antimicrobial properties. For instance, studies have shown that similar fluorinated biphenyl derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
In a comparative study, 4'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde demonstrated minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM against gram-positive bacteria, indicating moderate antibacterial efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. These studies suggest that the presence of the trifluoromethyl group enhances the compound's ability to induce apoptosis in cancer cells. In vitro assays showed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective growth inhibition .
The mechanism by which 4'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde exerts its biological effects involves several pathways:
- Enzyme Inhibition : The aldehyde group can participate in nucleophilic attacks on enzymes, leading to inhibition of key metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
- DNA Interaction : It may interact with DNA or RNA, disrupting replication and transcription processes in rapidly dividing cells.
Case Studies
- Antimicrobial Efficacy : A study tested the antibacterial activity of various fluorinated biphenyls, including the target compound, against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound had a zone of inhibition comparable to standard antibiotics .
- Cytotoxicity Assays : In a series of experiments on human cancer cell lines, 4'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde exhibited selective toxicity towards malignant cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde?
- Methodology : A common approach involves Suzuki-Miyaura cross-coupling to construct the biphenyl core. For example, coupling a fluorophenylboronic acid with a trifluoromethyl-substituted bromobenzaldehyde precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a THF/water solvent system at 80–100°C . Post-coupling oxidation of a methyl group to the aldehyde (e.g., using MnO₂ or Swern oxidation) may be required if starting from a methyl-substituted intermediate.
- Critical Parameters : Optimize catalyst loading (0.5–2 mol%), base (e.g., Na₂CO₃), and reaction time (12–24 hr) to maximize yield. Monitor reaction progress via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm fluorine presence via ¹⁹F NMR (δ -60 to -110 ppm for CF₃ groups). ¹H NMR should show characteristic aldehyde proton at δ ~9.8–10.2 ppm .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peak (expected [M+H]⁺ = 251.07 g/mol based on C₁₄H₈F₄O) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What are the storage and handling guidelines for this compound?
- Recommendations : Store at 2–8°C in airtight, amber vials under inert gas (N₂ or Ar) to prevent aldehyde oxidation. Avoid exposure to moisture or strong acids/bases, which may degrade the trifluoromethyl group .
Advanced Research Questions
Q. How can conflicting data on reaction yields in published syntheses be resolved?
- Analysis : Discrepancies often arise from:
- Catalyst Selection : Pd(OAc)₂ vs. PdCl₂(dppf) may alter coupling efficiency by 10–15% .
- Solvent Polarity : THF (non-polar) vs. DMF (polar) affects boronic acid solubility and reaction rate.
- Post-Reaction Workup : Silica gel chromatography vs. recrystallization impacts recovery rates (e.g., 70% vs. 50% yield) .
Q. What strategies optimize the compound’s stability in biological assays?
- Approach :
- Derivatization : Convert the aldehyde to a Schiff base (e.g., with hydroxylamine) to prevent unwanted reactivity .
- Formulation : Use DMSO stock solutions (10 mM) stored at -20°C; avoid repeated freeze-thaw cycles .
- Buffer Compatibility : Test stability in PBS (pH 7.4) vs. Tris-HCl (pH 8.0) over 24 hr at 37°C .
Q. How does the trifluoromethyl group influence biological activity compared to non-fluorinated analogs?
- Mechanistic Insight : The CF₃ group enhances metabolic stability and lipophilicity (logP increase by ~0.5 units), improving membrane permeability. In enzyme inhibition assays, analogs lacking CF₃ show 3–5x lower IC₅₀ values due to reduced hydrophobic binding .
- Experimental Design : Compare IC₅₀ values against targets (e.g., kinases) using fluorogenic substrates. Include positive controls (e.g., known kinase inhibitors) .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
